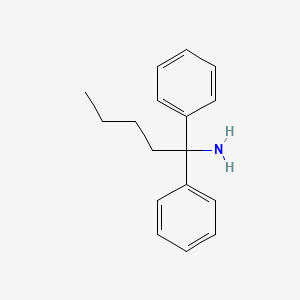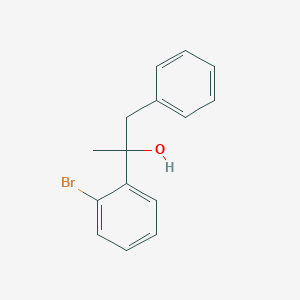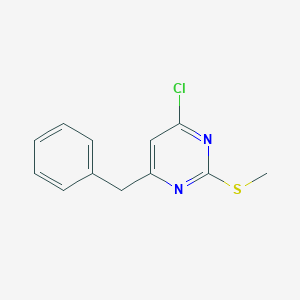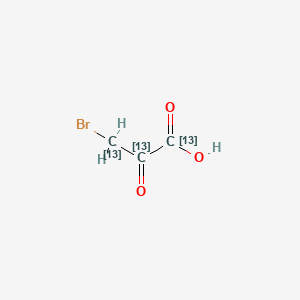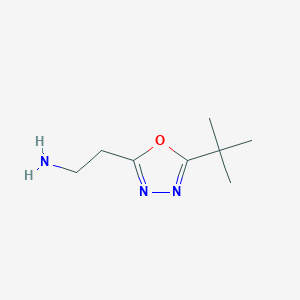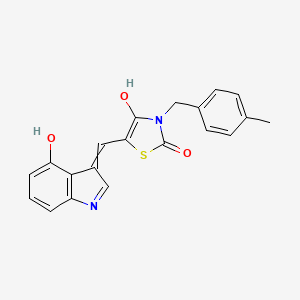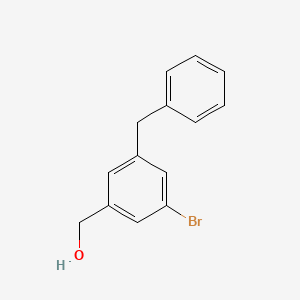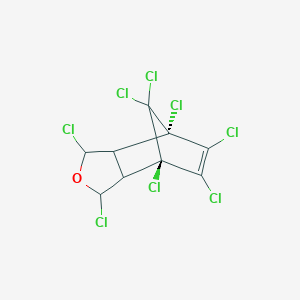
Isobenzan 10 microg/mL in Cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is commonly used in environmental analysis and testing. In this context, Isobenzan is provided in a solution with a concentration of 10 micrograms per milliliter in cyclohexane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isobenzan involves the chlorination of specific organic compounds under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and typically involve multiple steps to ensure the purity and stability of the final product.
Industrial Production Methods
Industrial production of Isobenzan involves large-scale chemical processes that adhere to stringent quality control measures. These processes are designed to produce high-purity Isobenzan suitable for use as a reference standard in environmental analysis .
Analyse Chemischer Reaktionen
Types of Reactions
Isobenzan undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce chlorinated derivatives, while reduction may yield dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
Isobenzan has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of organochlorine pesticides.
Biology: Studied for its effects on various biological systems, including its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in medical research, particularly in understanding the mechanisms of pesticide toxicity.
Industry: Utilized in environmental testing and monitoring to ensure compliance with regulatory standards.
Wirkmechanismus
The mechanism of action of Isobenzan involves its interaction with specific molecular targets in biological systems. It primarily affects the nervous system by disrupting the normal function of neurotransmitters. This disruption can lead to various toxic effects, including neurotoxicity and potential carcinogenicity. The pathways involved in its mechanism of action include the inhibition of enzymes critical for neurotransmitter function and the induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Isobenzan is unique among organochlorine pesticides due to its specific chemical structure and properties. Similar compounds include:
Dieldrin: Another organochlorine pesticide with similar neurotoxic effects.
Aldrin: A related compound that is metabolized to dieldrin in the environment.
Endrin: An isomer of dieldrin with similar toxicological properties.
Isobenzan’s uniqueness lies in its specific molecular configuration, which influences its reactivity and toxicity compared to these similar compounds .
Eigenschaften
Molekularformel |
C9H4Cl8O |
|---|---|
Molekulargewicht |
411.7 g/mol |
IUPAC-Name |
(1R,7S)-1,3,5,7,8,9,10,10-octachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H4Cl8O/c10-3-4(11)8(15)2-1(5(12)18-6(2)13)7(3,14)9(8,16)17/h1-2,5-6H/t1?,2?,5?,6?,7-,8+ |
InChI-Schlüssel |
LRWHHSXTGZSMSN-ACFSOBKTSA-N |
Isomerische SMILES |
C12C(C(OC1Cl)Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


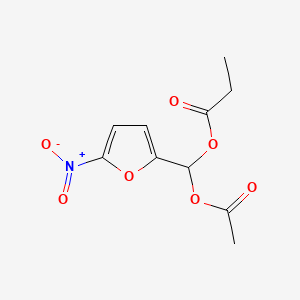
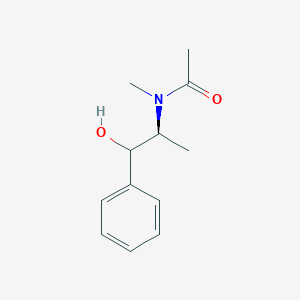
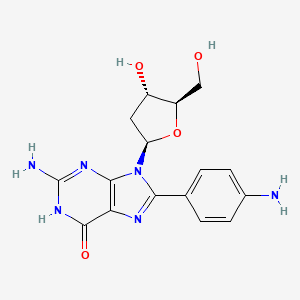
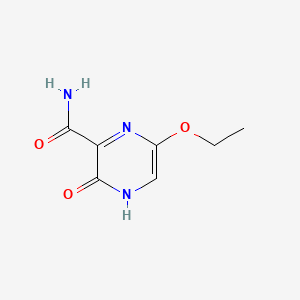
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)
